Product packaging for 5-Methyl-2-thiophenecarboxaldehyde(Cat. No.:CAS No. 13679-70-4)

5-Methyl-2-thiophenecarboxaldehyde

Cat. No.: B081332
CAS No.: 13679-70-4
M. Wt: 126.18 g/mol
InChI Key: VAUMDUIUEPIGHM-UHFFFAOYSA-N
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Description

Significance and Role of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene and its derivatives are cornerstone compounds in the field of heterocyclic chemistry. numberanalytics.comnih.gov Thiophene (C₄H₄S) is an aromatic, five-membered heterocycle that is structurally similar to benzene (B151609). wikipedia.orgrroij.com This similarity allows thiophene rings to often act as bioisosteres for benzene rings in biologically active molecules, meaning one can be substituted for the other without a significant loss of activity. wikipedia.orgrroij.com This characteristic is invaluable in medicinal chemistry for modifying physicochemical properties and improving drug-receptor interactions. nih.gov

The thiophene nucleus is a versatile scaffold for synthesizing a wide range of molecules. numberanalytics.com Its aromatic nature allows it to undergo electrophilic substitution reactions, while the sulfur atom can influence the electronic properties of the molecule. numberanalytics.comwikipedia.org Thiophene derivatives are integral building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials like organic light-emitting diodes (OLEDs). numberanalytics.comwikipedia.orgnih.gov Their applications span a wide array of therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents. nih.govnih.gov The stability of the thiophene ring, combined with its capacity for diverse functionalization, makes it a privileged structure in drug discovery and materials science. rroij.comderpharmachemica.com

Overview of Research Trajectories for 5-Methyl-2-thiophenecarboxaldehyde

Research involving this compound is primarily focused on its role as a versatile chemical intermediate and building block. ambeed.comscbt.com Its established applications are in the flavor and fragrance industry, where it is valued for its sweet, almond, and cherry-like organoleptic properties. thegoodscentscompany.comsigmaaldrich.com

Beyond its use in fragrances, the compound serves as a precursor in more complex chemical syntheses. The aldehyde functional group is highly reactive and allows for a variety of chemical transformations, making it a useful starting material for constructing larger molecules. While direct research on the applications of this compound is not extensively published, the trajectory of its parent compound and closely related derivatives offers significant insight into its potential. ymdb.ca

For instance, the corresponding carboxylic acid, 5-methyl-2-thiophenecarboxylic acid, is utilized as an intermediate in the synthesis of novel pesticides and in the creation of metal-organic frameworks (MOFs). guidechem.com MOFs are a class of materials with high porosity that have potential applications in gas storage and catalysis. guidechem.com Given that aldehydes can be readily oxidized to carboxylic acids, it is a reasonable projection that this compound is a key precursor for these applications. This positions the compound as a significant molecule in the development of new agrochemicals and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6OS B081332 5-Methyl-2-thiophenecarboxaldehyde CAS No. 13679-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylthiophene-2-carbaldehyde
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InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
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InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC=C(S1)C=O
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Molecular Formula

C6H6OS
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DSSTOX Substance ID

DTXSID0047169
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Molecular Weight

126.18 g/mol
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Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Solubility

Soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.168-1.172
Record name 5-Methyl-2-thiophenecarboxaldehyde
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CAS No.

13679-70-4
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Advanced Synthetic Methodologies for 5 Methyl 2 Thiophenecarboxaldehyde and Its Analogues

Established Synthetic Routes and Mechanistic Insights

Traditional methods for the synthesis of 5-Methyl-2-thiophenecarboxaldehyde have laid the groundwork for the production of this important chemical. These routes are characterized by their reliability and have been extensively studied to understand their underlying reaction mechanisms.

Vilsmeier-Haack Formylation of Thiophene (B33073) Precursors

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene derivatives. wikipedia.org The synthesis of this compound via this method typically involves the reaction of 2-methylthiophene (B1210033) with a Vilsmeier reagent.

The Vilsmeier reagent, a substituted chloroiminium ion, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The reaction is generally prepared at low temperatures, often below 25°C. ijpcbs.com The mechanism involves the electrophilic attack of the Vilsmeier reagent on the electron-rich thiophene ring. The methyl group at the 5-position of 2-methylthiophene directs the formylation to the C2 position due to electronic effects. The resulting iminium ion is then hydrolyzed during the workup to yield the final aldehyde product. wikipedia.org Kinetic studies on the formylation of thiophene derivatives with DMF and POCl₃ have shown that the reaction with relatively inert substrates like methylthiophenes follows third-order kinetics. libretexts.org

Reaction Scheme for Vilsmeier-Haack Formylation:

ReactantReagentsProduct
2-Methylthiophene1. DMF, POCl₃ 2. H₂OThis compound

Oxidative Approaches from Corresponding Alcohol Precursors

Another established route to this compound involves the oxidation of the corresponding primary alcohol, (5-methylthiophen-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis.

A variety of oxidizing agents can be employed for this conversion. Traditional methods often utilize chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate(VI) acidified with sulfuric acid. libretexts.org To prevent over-oxidation of the aldehyde to the corresponding carboxylic acid, specific reaction conditions are necessary, such as using an excess of the alcohol or distilling the aldehyde as it forms. libretexts.org More modern and milder oxidation methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. organic-chemistry.org These methods often provide higher yields and selectivity under milder conditions.

Common Oxidizing Agents for Primary Alcohols:

Oxidizing Agent/SystemDescription
Potassium dichromate (K₂Cr₂O₇)/H₂SO₄A strong oxidizing agent that can lead to over-oxidation if not controlled. libretexts.org
Pyridinium chlorochromate (PCC)A milder chromium-based reagent, often used for selective oxidation to aldehydes.
Swern Oxidation (DMSO, (COCl)₂)A mild and efficient method that avoids heavy metals. organic-chemistry.org
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that allows for selective oxidation under neutral conditions.
TEMPO/NaOClA catalytic system that is highly selective for the oxidation of primary alcohols to aldehydes. acsgcipr.org

Regioselective Functionalization Strategies

The regioselective functionalization of the thiophene ring is crucial for the synthesis of specifically substituted derivatives like this compound. Various strategies have been developed to control the position of incoming substituents.

One powerful approach involves directed ortho-metalation, where a directing group on the thiophene ring guides a metalating agent (typically an organolithium reagent) to an adjacent position. Subsequent reaction with an electrophile, such as DMF, introduces the desired functional group. Furthermore, sequential C-H functionalization techniques, which may utilize a pH-sensitive directing group, offer pathways to access various substituted thiophenes by controlling directed and non-directed C-H activation. wikipedia.org Another strategy is the Grignard metathesis (GRIM) method, which has been successfully applied to the synthesis of regioregular poly(3-alkylthiophenes) and demonstrates how the choice of catalyst can influence regioselectivity. nih.gov

Novel Synthetic Innovations and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogues. These innovations often align with the principles of green chemistry, aiming to reduce waste, use safer reagents, and improve energy efficiency.

Chemo- and Regioselective Lithium/Bromine Exchange Reactions

Halogen-lithium exchange reactions are a powerful tool for the regioselective functionalization of aromatic and heteroaromatic systems. In the context of thiophene chemistry, chemo- and regioselective bromine-lithium exchange reactions have emerged as a sophisticated strategy.

This method typically involves the use of a polybrominated thiophene precursor. By carefully controlling the reaction conditions, such as temperature and the organolithium reagent used, a specific bromine atom can be selectively exchanged for a lithium atom. The resulting organolithium intermediate can then be trapped with an electrophile, such as DMF, to introduce a formyl group at a precise position. This approach offers high regioselectivity, which is often difficult to achieve through other methods, and allows for the synthesis of complex, multi-functionalized thiophene derivatives. organic-chemistry.org The selectivity of the bromine-lithium exchange can be influenced by factors such as the electronic environment and the potential for coordination of the lithium atom. nih.gov

Environmentally Benign Solvent Utilization in Synthesis

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.

In the context of thiophene derivative synthesis, methods are being developed that utilize water as the reaction medium. For instance, certain oxidation reactions of alcohols to aldehydes can be performed in water using catalysts like nano Fe₃O₄ with hydrogen peroxide as the oxidant. tandfonline.com This not only reduces the reliance on volatile organic compounds but can also simplify the workup procedure. Additionally, systems such as I₂-KI-K₂CO₃-H₂O have been shown to selectively oxidize alcohols to aldehydes in water under anaerobic conditions. organic-chemistry.org The development of such aqueous synthetic routes represents a significant step towards more sustainable chemical manufacturing.

Advancements in Catalytic Methodologies for Efficient Production

The efficient production of this compound is critical for its application in various fields, including pharmaceuticals and materials science. pubcompare.ai Traditional methods, such as the Vilsmeier-Haack reaction involving the formylation of 2-methylthiophene with reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, are well-established. However, recent research has focused on developing more advanced and efficient catalytic systems to improve yield, selectivity, and environmental footprint.

A significant advancement in this area is the use of highly selective catalytic processes. For instance, research into related thiophene aldehydes has highlighted the potential of specialized catalysts. In one study, single-atom Pt1 catalysts supported on niobium pentoxide with oxygen vacancies (Pt1/Nb2O5-Ov) demonstrated exceptional performance in the selective hydrogenolysis of 5-(hydroxymethyl)thiophene-2-carbaldehyde, achieving a 98% yield of the desired product. This type of catalytic system showcases the move towards atom-efficient catalysts that maximize product conversion while minimizing side reactions.

Furthermore, catalytic oxidation of the thiophene ring and its substituents presents another advanced route. Studies on the oxidation of thiophene derivatives using systems like CCl4–CH3OH with catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)3), vanadyl acetylacetonate (VO(acac)2), and molybdenum hexacarbonyl (Mo(CO)6) have been explored to produce thiophenecarboxylic acids and their esters. semanticscholar.org While not directly producing the aldehyde, these methodologies for catalytically functionalizing the thiophene core are integral to developing efficient pathways for its various derivatives. For example, the reaction of 2-acetylthiophene (B1664040) can be regioselectively catalyzed by VO(acac)2 to yield methyl 2-acetyl-5-thiophenecarboxylate with an 85% yield, demonstrating the power of catalysts to control reaction outcomes on substituted thiophenes. semanticscholar.org

Table 1: Catalytic Methodologies for Thiophene Derivatives
Catalyst SystemSubstrateProductYieldReference
Pt1/Nb2O5-Ov5-(hydroxymethyl)thiophene-2-carbaldehydeThis compound98%
VO(acac)2 / CH3OH / CCl42-AcetylthiopheneMethyl 2-acetyl-5-thiophenecarboxylate85% semanticscholar.org

Synthesis of Key Intermediates for Subsequent Derivatization

This compound is a valuable building block in organic synthesis due to the reactivity of its aldehyde group and the potential for substitution on the thiophene ring. pubcompare.ai Its structure allows for straightforward conversion into a variety of key intermediates, which are then used to build more complex molecules for applications in medicinal chemistry and materials science. pubcompare.aitargetmol.com

Common derivatization reactions include oxidation and reduction of the aldehyde functionality.

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. This reaction yields 5-Methyl-2-thiophenecarboxylic acid, a crucial intermediate for creating amides, esters, and other acid derivatives. These derivatives are important in the development of new bioactive compounds. beilstein-journals.org

Reduction : Conversely, the aldehyde can be reduced to a primary alcohol. Reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically used to convert this compound into 5-Methyl-2-thiophenemethanol. This alcohol can then participate in etherification or esterification reactions.

Schiff Base Formation : The aldehyde group readily reacts with primary amines to form imines, also known as Schiff bases. For example, the reaction with o-nitroaniline produces 5‐methyl‐2‐thiophene carboxaldehyde o‐nitroaniline (5MTCONA). researchgate.net Schiff bases are an important class of compounds with a wide range of biological activities and are often used as ligands in coordination chemistry. researchgate.net

These fundamental transformations underscore the versatility of this compound as a precursor for a diverse array of thiophene-based structures.

Table 2: Synthesis of Key Intermediates from this compound
Reaction TypeReagent(s)Product (Intermediate)Reference
OxidationPotassium permanganate / Chromium trioxide5-Methyl-2-thiophenecarboxylic acid
ReductionSodium borohydride / Lithium aluminum hydride5-Methyl-2-thiophenemethanol
Schiff Base Formationo-Nitroaniline5‐methyl‐2‐thiophene carboxaldehyde o‐nitroaniline researchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Methyl 2 Thiophenecarboxaldehyde

Condensation Reactions for Schiff Base Formation

5-Methyl-2-thiophenecarboxaldehyde serves as a versatile building block in the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (>C=N–). nih.govorscience.ru These reactions are typically achieved through the condensation of the aldehyde with primary amines or related compounds. Schiff bases are valuable intermediates in organic synthesis and have been explored for various applications, including as catalysts, dyes, and in the development of materials with specific properties. nih.gov

Reactions with Primary Amines and Hydrazines

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases. researchgate.netorientjchem.org This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. For instance, the reaction of this compound with o-nitroaniline yields N-((5-methylthiophen-2-yl)methylene)-2-nitroaniline. researchgate.net Similarly, condensation with various substituted anilines in an ethanol (B145695) medium, catalyzed by a few drops of concentrated sulfuric acid, produces 2-thiophenylidene substituted anilines. orientjchem.org

Hydrazine and its derivatives also react with this compound to form hydrazones. researchgate.netresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and ligands for metal complexes.

A variety of Schiff bases have been synthesized from this compound and different primary amines. The following table provides examples of such reactions and the resulting products.

Amine/Hydrazine ReactantResulting Schiff Base/HydrazoneReference
o-NitroanilineN-((5-methylthiophen-2-yl)methylene)-2-nitroaniline researchgate.net
Substituted Anilines2-Thiophenylidene substituted anilines orientjchem.org
Hydrazine HydrateThis compound hydrazone researchgate.net

Formation of Thiophenecarboxaldehyde-Derived Thiosemicarbazones

A significant derivatization strategy for this compound involves its reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. pusan.ac.krmdpi.com This condensation reaction is typically carried out by refluxing the aldehyde and thiosemicarbazide in an ethanolic solution, often with the addition of a catalytic amount of acid, such as acetic acid. pusan.ac.kr The resulting this compound thiosemicarbazone is a crystalline solid. pusan.ac.kr

These thiosemicarbazone derivatives are of particular interest due to their ability to act as chelating ligands for various metal ions, forming stable complexes. pusan.ac.krnih.gov The thiosemicarbazone ligand typically coordinates to the metal ion through the sulfur atom and one of the nitrogen atoms.

The synthesis of these compounds can be achieved with good yields. For example, the reaction of this compound with thiosemicarbazide in ethanol with acetic acid yields this compound thiosemicarbazone in 63.1% yield. pusan.ac.kr Similarly, reaction with 4-methyl-3-thiosemicarbazide under similar conditions produces 5'-methyl-2-thiophene-N(4)-methylthiosemicarbazone with a yield of 87%. pusan.ac.kr

The following table summarizes the synthesis of some thiosemicarbazones derived from this compound.

ReactantProductYield (%)Melting Point (°C)
ThiosemicarbazideThis compound thiosemicarbazone63.1170-172
4-Methyl-3-thiosemicarbazide5'-Methyl-2-thiophene-N(4)-methylthiosemicarbazone87240-242

Immobilization of this compound Schiff Bases on Mesoporous Solid Supports

Schiff bases derived from this compound can be immobilized onto mesoporous solid supports, such as SBA-15, to create functionalized materials with applications in areas like catalysis and adsorption. researchgate.netresearchgate.net The immobilization process typically involves a two-step procedure. First, the solid support is functionalized with an amino group, for example, by treating it with (3-aminopropyl)triethoxysilane (APTES). researchgate.net Subsequently, the amino-functionalized support is reacted with this compound in a suitable solvent like hot methanol (B129727) to form the immobilized Schiff base. researchgate.net

These materials have shown potential as efficient adsorbents for the removal of heavy metal cations from aqueous solutions. researchgate.netmdpi.com The Schiff base moieties, with their nitrogen and sulfur donor atoms, can effectively chelate metal ions. researchgate.net The high surface area and ordered pore structure of the mesoporous support contribute to the material's high adsorption capacity. researchgate.netresearchgate.net For instance, a this compound Schiff base immobilized on SBA-15 has been successfully used for the selective removal of Cr(III), Cd(II), and Zn(II) ions from water. researchgate.net

Electrophilic and Nucleophilic Transformations on the Thiophene (B33073) Ring System

The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic attacks, leading to a variety of functionalized derivatives. The presence of the methyl and aldehyde substituents influences the reactivity and regioselectivity of these transformations.

Electrophilic Substitution Patterns and Regioselectivity

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. numberanalytics.com The sulfur atom can donate electron density to the ring, making it more reactive than benzene (B151609). numberanalytics.com In general, electrophilic substitution on the thiophene ring occurs preferentially at the C2 (α) position. numberanalytics.compearson.com

In this compound, the C5 position is occupied by a methyl group, and the C2 position by an aldehyde group. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions relative to it. The aldehyde group, being a deactivating group, directs incoming electrophiles to the meta position. The interplay of these two substituents governs the regioselectivity of electrophilic substitution. Theoretical studies on related substituted thiophenes have shown that in the absence of a catalyst, substitution is often preferred at the α'-position (the other α-position), while in the presence of a Lewis acid catalyst, β-substitution can be favored. researchgate.net

Nucleophilic Additions to the Aldehyde Moiety

The aldehyde group in this compound is a key site for nucleophilic addition reactions. youtube.com The carbonyl carbon is electrophilic and is readily attacked by nucleophiles. This fundamental reaction allows for the conversion of the aldehyde into a wide range of other functional groups.

Common nucleophiles that add to the aldehyde include Grignard reagents and organolithium compounds, which lead to the formation of secondary alcohols after an aqueous workup. youtube.com Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce the aldehyde to the corresponding primary alcohol, 5-methyl-2-thiophenemethanol. youtube.com The reaction with primary amines to form imines (Schiff bases), as discussed in section 3.1.1, is also a classic example of a nucleophilic addition-elimination reaction at the aldehyde carbonyl. youtube.com

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated during workup to yield the final product. youtube.com

Metal Complexation Chemistry and Coordination Compound Formation of this compound.

The reactivity of this compound extends to the formation of coordination compounds, primarily through its derivatization into Schiff bases, which act as versatile chelating ligands for a variety of metal ions. The presence of the thiophene ring, with its sulfur atom, and the aldehyde group, which is readily converted into an azomethine group, allows for the design of ligands with multiple donor sites.

Synthesis and Structural Diversity of Organometallic Complexes

The synthesis of organometallic complexes involving this compound derivatives typically follows a two-step process. The first step involves the condensation reaction of this compound with a primary amine to form a Schiff base ligand. These Schiff bases are then reacted with various metal salts to yield the final coordination complexes.

The general synthetic route for the formation of these complexes involves refluxing a solution of the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol or methanol. The resulting solid complex can then be isolated by filtration. A variety of transition metal ions have been successfully complexed using Schiff bases derived from this compound, including Co(II), Ni(II), Cu(II), Cd(II), Zn(II), and Fe(II). nih.govresearchgate.net

The structural diversity of these complexes is significant, with the coordination geometry being influenced by the nature of the metal ion, the specific Schiff base ligand, and the reaction conditions. Common geometries observed include tetrahedral and octahedral. tubitak.gov.tr For instance, complexes of Fe(II), Co(II), Ni(II), and Cu(II) with the Schiff base derived from 2-thiophenecarboxaldehyde and 2-aminopyridine (B139424) have been reported to exhibit a distorted octahedral geometry, while the corresponding Zn(II) and Cd(II) complexes adopt a tetrahedral geometry. researchgate.net

Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with magnetic susceptibility measurements, are crucial for the characterization of these complexes and the elucidation of their structures. nih.govresearchgate.net

Table 1: Examples of Metal Complexes Derived from this compound Schiff Bases

Metal IonSchiff Base Ligand Derived FromProposed GeometryCharacterization Methods
Co(II)This compound and 2,6-pyridinediamineOctahedralElemental Analysis, Mass Spec, UV-Vis, NMR, FTIR, Molar Conductance, Magnetic Susceptibility, TGA
Ni(II)This compound and 2,6-pyridinediamineOctahedralElemental Analysis, Mass Spec, UV-Vis, NMR, FTIR, Molar Conductance, Magnetic Susceptibility, TGA
Cu(II)This compound and 2,6-pyridinediamineOctahedralElemental Analysis, Mass Spec, UV-Vis, NMR, FTIR, Molar Conductance, Magnetic Susceptibility, TGA
Cd(II)This compound and 2,6-pyridinediamineOctahedralElemental Analysis, Mass Spec, UV-Vis, NMR, FTIR, Molar Conductance, Magnetic Susceptibility, TGA
Fe(II)2-Thiophenecarboxaldehyde and 2-aminopyridineDistorted OctahedralElemental Analysis, Magnetic Susceptibility, Spectroscopic Measurements
Zn(II)2-Thiophenecarboxaldehyde and 2-aminopyridineTetrahedralElemental Analysis, Magnetic Susceptibility, Spectroscopic Measurements

Ligand Design and Chelating Behavior of this compound Derivatives

The design of ligands from this compound is centered around the formation of Schiff bases. These ligands are of significant interest due to their ease of synthesis and their tunable electronic and steric properties, which can be modified by varying the amine component of the condensation reaction. nih.govresearchgate.netresearchgate.net This versatility allows for the creation of ligands with specific coordination preferences and for the fine-tuning of the properties of the resulting metal complexes.

The chelating behavior of these Schiff base ligands typically involves coordination through the azomethine nitrogen atom and the sulfur atom of the thiophene ring. researchgate.net This bidentate chelation forms a stable five-membered ring with the metal center. Depending on the nature of the amine used to synthesize the Schiff base, additional donor atoms can be introduced, leading to ligands with higher denticity. For example, using a diamine like 2,6-pyridinediamine results in a potentially tetradentate ligand. nih.gov

The electronic properties of the substituent on the amine can influence the electron density on the donor atoms, thereby affecting the stability and reactivity of the metal complex. For instance, the condensation of this compound with o-nitroaniline has been reported for the synthesis of organotellurium(IV) complexes. researchgate.net

Furthermore, these Schiff base ligands can be immobilized on solid supports, such as SBA-15 mesoporous silica (B1680970), to create functionalized materials for applications like the removal of heavy metal ions from aqueous solutions. researchgate.net In these systems, the chelating groups are readily accessible for metal ion binding.

Advanced Spectroscopic and Structural Characterization of 5 Methyl 2 Thiophenecarboxaldehyde and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the functional group analysis of organic molecules. For 5-Methyl-2-thiophenecarboxaldehyde, these techniques provide definitive evidence for its key structural features.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure, comprised of a thiophene (B33073) ring substituted with a methyl group and an aldehyde group.

The key vibrational frequencies are associated with the stretching and bending of specific bonds. The most prominent peak is the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1660-1700 cm⁻¹ for aromatic aldehydes, indicating conjugation with the thiophene ring. Aromatic C-H stretching vibrations of the thiophene ring are observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl group is found in the 2950-2850 cm⁻¹ region. Furthermore, characteristic C-S stretching vibrations associated with the thiophene ring can be identified in the fingerprint region, typically below 800 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ range. Evaluated infrared reference spectra for this compound are available through collections such as the Coblentz Society Collection. nist.gov

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Aldehyde (CHO) C=O Stretch 1660 - 1700
Aldehyde (CHO) C-H Stretch 2830 - 2695 (two bands)
Thiophene Ring C-H Stretch 3000 - 3100
Methyl Group (CH₃) C-H Stretch 2850 - 2950
Thiophene Ring C=C Stretch 1400 - 1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed carbon-hydrogen framework of this compound can be established. ymdb.ca

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aldehydic, aromatic, and methyl protons. nih.gov

The aldehydic proton (-CHO) gives a characteristic singlet far downfield, typically around 9.80 ppm, due to the strong deshielding effect of the carbonyl group. nih.gov The thiophene ring contains two non-equivalent aromatic protons, which appear as doublets in the region of 6.85-7.61 ppm. nih.gov The proton at position 3 (adjacent to the aldehyde) and the proton at position 4 (adjacent to the methyl group) couple with each other. The methyl group protons (-CH₃) appear as a sharp singlet further upfield, around 2.57 ppm, as they are shielded and have no adjacent protons to couple with. nih.gov

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

Chemical Shift (δ, ppm) Multiplicity Proton Assignment
9.80 Singlet Aldehydic H (CHO)
7.57 - 7.61 Doublet Thiophene H-3
6.85 - 6.92 Doublet Thiophene H-4

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound shows six distinct signals, corresponding to the six carbon atoms in the molecule. nih.gov

The carbonyl carbon of the aldehyde group is the most deshielded, appearing at approximately 182.59 ppm. nih.gov The four carbon atoms of the thiophene ring resonate in the aromatic region, typically between 127 and 152 ppm. The carbon attached to the aldehyde (C2) and the carbon attached to the methyl group (C5) are found at the lower end of this range (e.g., ~151.61 ppm and ~142.04 ppm, respectively), while the other two ring carbons (C3 and C4) appear at higher field strengths (~137.45 ppm and ~127.24 ppm). nih.gov The methyl carbon is the most shielded, producing a signal at a high field position, around 16.16 ppm. nih.gov

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ nih.gov

Chemical Shift (δ, ppm) Carbon Assignment
182.59 Aldehydic C (CHO)
151.61 Thiophene C2
142.04 Thiophene C5
137.45 Thiophene C3
127.24 Thiophene C4

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, this compound (molecular weight 126.18 g/mol ) exhibits a distinct fragmentation pathway. nist.govhmdb.ca

The mass spectrum shows a clear molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 126. nist.gov A very prominent peak is observed at m/z 125, which corresponds to the [M-1]⁺ ion. nist.gov This fragment is highly characteristic of aldehydes and is formed by the loss of the aldehydic hydrogen radical, resulting in a stable acylium cation. Another significant fragment appears at m/z 97, which can be attributed to the loss of the entire aldehyde group (-CHO) from the molecular ion. nist.gov

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound nist.gov

m/z Ion Proposed Structure
126 [C₆H₆OS]⁺ Molecular Ion
125 [C₆H₅OS]⁺ [M-H]⁺ (Loss of aldehydic H)

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the spectrum is characterized by absorptions arising from π → π* and n → π* transitions associated with the conjugated system of the thiophene ring and the carbonyl group.

The extended conjugation between the thiophene ring and the aldehyde group results in characteristic absorption bands. Generally, 2-acylthiophenes exhibit two main absorption bands. nii.ac.jp The first, more intense band, corresponding to a π → π* transition of the conjugated system, is typically observed in the range of 250-280 nm. A second band, often appearing as a shoulder at longer wavelengths (around 280-310 nm), can also be attributed to a π → π* transition. nii.ac.jp A weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl group, is expected at an even longer wavelength but may be obscured by the more intense π → π* bands. The presence of the electron-donating methyl group can cause a slight bathochromic (red) shift in these absorptions compared to unsubstituted 2-thiophenecarboxaldehyde. Spectroscopic data for this compound is available in databases such as SpectraBase. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Energy Gap Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to investigate the electronic transitions within molecules. For derivatives of this compound, particularly Schiff bases, UV-Vis spectroscopy provides valuable information about their electronic structure and optical properties.

Schiff base derivatives of 5-substituted-2-thiophenecarboxaldehydes exhibit characteristic absorption bands in the UV-Vis region. These bands are typically assigned to π→π* and n→π* electronic transitions within the molecule. For instance, a study on new 3,3´-di-(((E)-(5-substituted-thiophen-2-yl)methylene)amino)-N-methylpropylamines, which are Schiff base derivatives, reported the use of UV-Vis spectroscopy for their characterization. nih.gov In another investigation of macrocyclic Schiff bases, the UV-Vis spectra revealed bands between 336–350 nm and 338–346 nm, corresponding to the π→π* transitions of the azomethine group. nih.gov Furthermore, upon the formation of metal complexes with these Schiff base ligands, new absorption bands may appear, often due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center.

A critical parameter that can be derived from UV-Vis spectra is the optical energy gap (Eg) . The optical energy gap is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). It is a key indicator of a material's electronic conductivity and potential for use in optoelectronic devices. The Tauc plot method is commonly employed to determine the optical band gap from the absorption spectrum. This involves plotting (αhν)n against the photon energy (hν), where α is the absorption coefficient and the exponent 'n' depends on the nature of the electronic transition (n=2 for direct transitions and n=1/2 for indirect transitions). For a Schiff base derivative of a substituted 2-thiophenecarboxaldehyde, an optical band gap of -3.801 eV was determined experimentally using the Tauc approach, which showed good agreement with the theoretically calculated value of -3.720 eV. nih.gov Similarly, for thin films of other macrocyclic Schiff bases, band-gap energies of 3.45 ± 0.02 eV and 3.29 ± 0.02 eV were determined, indicating their semiconducting nature. nih.gov

The solvent environment can also influence the UV-Vis absorption spectra of these compounds, a phenomenon known as solvatochromism. A study on a Schiff base derivative of 5-bromothiophene-2-carboxaldehyde showed a bathochromic (red) shift with increasing solvent polarity, indicating a change in the electronic distribution in the ground and excited states. nih.gov

Compound TypeTransitionWavelength Range (nm)Optical Energy Gap (eV)
Schiff Base of 5-substituted-2-thiophenecarboxaldehydeπ→π* (azomethine)336-350-3.801 nih.gov
Macrocyclic Schiff Baseπ→π* (azomethine)338-3463.29 - 3.45 nih.gov
Metal Complex of Thiophene Schiff BaseLigand-to-Metal Charge TransferVaries with metalNot specified

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable tool for elucidating the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD techniques are employed to characterize this compound and its derivatives, providing crucial information about their molecular geometry, crystal packing, and phase purity.

Single-Crystal X-ray Diffraction Analysis

For example, the crystal structure of thiophene-2-carbaldehyde (B41791) azine revealed a monoclinic crystal system with two independent half-molecules in the asymmetric unit, each located on a center of symmetry. nih.gov In another study, a series of chalcones derived from thiophene-3-carbaldehyde were synthesized, and their crystal structures were determined. nih.gov These analyses showed that the planarity of the molecules is influenced by the nature of the substituents on the phenyl ring. For instance, a hydroxyl-substituted chalcone (B49325) was nearly planar, while a bromo-substituted derivative deviated significantly from planarity. nih.gov

The analysis of Schiff base derivatives provides further structural details. A study on a Schiff base derived from 4-benzoyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one and 4-phenyl-thiazol-2-ylamine confirmed its keto-amine tautomeric form in the solid state, stabilized by a strong intramolecular hydrogen bond. scielo.org.zaajol.infoajol.info The crystal data for this compound is presented in the table below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.9867(3)
b (Å)21.2378(4)
c (Å)7.22470(10)
α (°)90
β (°)95.7990(10)
γ (°)90
Data for 5-Methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one

These studies underscore the power of single-crystal XRD in revealing subtle structural features that govern the properties and reactivity of these compounds.

Powder X-ray Diffraction Techniques

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, determine phase purity, and analyze the crystal structure of polycrystalline materials. It is particularly useful when single crystals of sufficient size and quality for single-crystal XRD cannot be obtained.

In the context of this compound derivatives, PXRD has been employed to characterize novel organotellurium(IV) complexes derived from a Schiff base of this aldehyde. researchgate.net The PXRD pattern provides a unique "fingerprint" of the crystalline solid, which can be compared to databases for phase identification.

Furthermore, PXRD is instrumental in determining the unit cell parameters of a crystalline material. For instance, a study on a pyrazoline compound derived from a thiophene moiety reported the use of PXRD to index the powder pattern to a monoclinic space group with specific unit cell parameters. This information is crucial for understanding the crystal packing and can be used in conjunction with computational methods to refine the crystal structure.

While specific PXRD patterns for derivatives of this compound are not detailed in the available literature, the technique remains a standard and essential method for the solid-state characterization of new materials derived from this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals and many transition metal ions. For derivatives of this compound, EPR spectroscopy is particularly valuable for studying their metal complexes, especially those involving paramagnetic metal ions like copper(II).

The formation of Schiff base complexes with transition metals can lead to paramagnetic species. EPR studies on these complexes provide information about the oxidation state of the metal ion, the coordination environment, and the nature of the metal-ligand bonding.

A study on a copper(II) complex of a Schiff base derived from thiophene-2-carbaldehyde and 2-amino-6-methylbenzothiazole (B160888) provides a relevant example. researchgate.net The EPR spectrum of the polycrystalline Cu(II) complex at room temperature showed a broad signal, and the g-values (g_iso) were calculated. The deviation of the g-values from that of a free electron (2.0023) can give insights into the covalent character of the metal-ligand bond. ijacskros.com

In another study on copper(II) complexes with methionine Schiff bases, EPR spectra were investigated in both polycrystalline powder and various organic solvents at different temperatures. pku.edu.cn The analysis of the EPR parameters, such as the g-tensor and hyperfine coupling constants, can reveal details about the geometry of the complex and the delocalization of the unpaired electron onto the ligand.

Furthermore, theoretical studies combining DFT and EPR can provide a deeper understanding of the spin excitations in oxidized thiophene-based conjugated oligomers, which are related to the fundamental structure of the compounds discussed here. wiserpub.comresearchgate.net

While specific EPR data for paramagnetic species directly derived from this compound is scarce in the reviewed literature, the application of this technique to analogous thiophene-based systems demonstrates its importance in characterizing the electronic structure of their paramagnetic metal complexes.

Thermal Analysis: Thermogravimetric Analysis (TGA) of Derivatives

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a crucial tool for assessing the thermal stability and decomposition behavior of this compound derivatives, particularly their metal complexes.

The TGA of Schiff base metal complexes typically shows a multi-step decomposition pattern. A study on metal complexes of a Schiff base derived from 2-thiophene carboxaldehyde and 2-aminobenzoic acid revealed that hydrated complexes first lose water molecules of hydration, followed by the decomposition of the anionic part and finally the ligand molecules at higher temperatures. pku.edu.cn

The thermal decomposition of Schiff base complexes of various transition metals often occurs in distinct stages. For instance, the TGA of some complexes showed a first decomposition step corresponding to the loss of coordinated water molecules, followed by subsequent steps involving the degradation of the organic ligand. nih.gov The temperature ranges and the percentage of mass loss at each stage provide valuable information about the composition and stability of the complex. For example, in one study, the major weight loss for a series of metal complexes was observed in the temperature range of 222.03-294.60 °C. researchgate.net

The data obtained from TGA can also be used to determine the kinetic parameters of the decomposition process, such as the activation energy, using methods like the Broido or Coats-Redfern equations. researchgate.net This information is vital for understanding the degradation mechanism and for the development of materials with desired thermal properties.

The table below summarizes the typical decomposition stages observed in the TGA of Schiff base metal complexes.

Decomposition StageTemperature Range (°C)Mass Loss
Loss of lattice/coordinated water50 - 150Varies
Decomposition of anionic part150 - 300Varies
Decomposition of organic ligand> 300Varies
Formation of metal oxide> 500Varies

Surface Morphological Analysis: Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDAX)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. When coupled with Energy Dispersive X-ray Spectroscopy (EDAX or EDS), it also allows for the elemental analysis of the sample's surface. These techniques are highly valuable for characterizing the solid-state derivatives of this compound, such as polymers, thin films, or crystalline powders.

While specific SEM and EDAX studies on derivatives of this compound are not extensively detailed in the provided search results, the application of these techniques to related materials highlights their utility. For example, a study on organotellurium(IV) complexes derived from a Schiff base of this compound mentions the use of SEM and EDAX for their analytical investigation. researchgate.net This would provide information on the surface features of the complex and confirm the presence of tellurium, sulfur, carbon, nitrogen, and oxygen.

In a study of thin films of macrocyclic Schiff bases deposited on silicon wafers, SEM was used to examine the surface morphology. nih.gov The SEM images can reveal details about the film's uniformity, grain size, and the presence of any defects, which are crucial for applications in electronic devices. The accompanying EDAX analysis would confirm the elemental composition of the deposited film, ensuring that the desired material has been successfully formed.

The combination of SEM and EDAX provides a comprehensive picture of the surface characteristics of materials. For derivatives of this compound, this information is essential for understanding their structure-property relationships and for quality control in the synthesis of new materials.

Computational and Theoretical Investigations of 5 Methyl 2 Thiophenecarboxaldehyde Systems

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 5-Methyl-2-thiophenecarboxaldehyde. These calculations offer a detailed understanding of the molecule's conformational preferences, vibrational modes, electronic structure, and reactivity. By employing methods such as B3LYP with various basis sets, researchers can accurately model the molecule's behavior.

Conformational and Vibrational Analyses

Conformational analysis of this compound, performed using DFT calculations at the B3LYP/6–311++G(d,p) level, helps in understanding its three-dimensional structure and the relative stability of its different spatial arrangements. researchgate.net This is complemented by vibrational analysis, which predicts the infrared and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data obtained from techniques like FT-IR to validate the computational model and assign specific vibrational modes to the corresponding functional groups within the molecule. researchgate.net

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of this compound are central to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. libretexts.orgyoutube.com The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons, thus governing its reactivity in chemical reactions. libretexts.orgyoutube.com For this compound, a full electronic analysis has been performed using TD-DFT/B3LYP/6–311++G(d,p) calculations in both the gas phase and in ethanol (B145695) solvent. researchgate.net The energies of the HOMO and LUMO, and the resulting energy gap, are key parameters derived from these calculations. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for this compound This table is based on data from theoretical calculations and may not reflect experimental values.

Parameter Value
HOMO Energy Value from calculation
LUMO Energy Value from calculation

| HOMO-LUMO Energy Gap (ΔE) | Value from calculation |

Prediction of Non-Linear Optical (NLO) Properties

Computational methods are also employed to predict the non-linear optical (NLO) properties of this compound. researchgate.net These properties are of interest for applications in photonics and optoelectronics. Calculations of parameters such as the first hyperpolarizability (β), second hyperpolarizability (γ), and third-order NLO susceptibility (χ⁽³⁾) at the DFT/B3LYP/6–311++G(d,p) level of theory indicate that this molecule could be a candidate for a microscopic third-order NLO material. researchgate.nettargetmol.com The relationship between the linear polarizability (α) and the refractive index (n) is also investigated to understand its polarization behavior. researchgate.net

Reactivity Indices and Charge Distribution Mapping

To further understand its reactivity, global reactivity descriptors and charge distribution are calculated. Methods like Mulliken and natural population analysis (NPA) are used to determine the charges on individual atoms, providing insight into the electrophilic and nucleophilic sites within the molecule. researchgate.net Reactivity indices derived from the conceptual DFT framework, such as electronegativity, chemical hardness, and electrophilicity index, offer a quantitative measure of the molecule's reactivity.

Correlation with Electrochemical Properties and Structural Parameters

DFT calculations can also be used to correlate the electronic and structural parameters of this compound with its electrochemical properties. researchgate.net This integration of computational chemistry and electrochemical analysis allows for more accurate predictions of the molecule's behavior in electrochemical systems, which is valuable for applications such as the design of functionalized electrodes for selective metal detection. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking simulations are utilized to investigate their potential interactions with biological targets. researchgate.net For instance, Schiff base derivatives of this compound have been studied for their antimicrobial and antioxidant activities, with molecular docking providing insights into their binding modes with specific enzymes or receptors. researchgate.net These simulations can help elucidate the mechanism of action at a molecular level and guide the design of new compounds with enhanced biological activity.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N,N-dimethylformamide
Phosphorus oxychloride

Elucidation of Interaction Mechanisms and Pharmacophore Modeling

Beyond just predicting if a molecule will bind, computational methods aim to elucidate how it binds. This involves identifying the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's binding site. Pharmacophore modeling then takes this a step further by abstracting these key interaction features into a 3D model. This model represents the essential spatial arrangement of features a molecule must possess to be active at a specific receptor.

Molecular Dynamics Simulations and Drug-Likeness Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, allowing researchers to observe the stability of the ligand-protein complex, conformational changes, and the persistence of key interactions. This method offers deeper insights than static docking models. Drug-likeness prediction, on the other hand, involves evaluating a molecule's physicochemical properties against established criteria, such as Lipinski's Rule of Five, to assess its potential as an orally bioavailable drug.

Specific molecular dynamics simulations for this compound, either alone or in complex with a biological target, are not present in the current body of scientific literature. MD simulations have been crucial in studying other thiophene (B33073) derivatives, for instance, to confirm the stability of thiophene carboxamides in the colchicine-binding site of tubulin and to understand the relaxation pathways of photoexcited thiophene. nih.govrsc.org These studies underscore the power of MD in validating docking results and exploring molecular behavior over time.

In terms of drug-likeness, some basic physicochemical properties can be computed.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight126.18 g/mol nih.gov
XlogP3-AA (LogP)1.8 nih.gov
Hydrogen Bond Donors0 nih.gov
Hydrogen Bond Acceptors1 nih.gov
Rotatable Bonds1 nih.gov

Based on these properties, this compound adheres to Lipinski's Rule of Five, suggesting it has properties consistent with being a potentially orally available drug.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling uses computational models to predict a compound's pharmacokinetic and toxicological properties. This early-stage assessment is vital to flag potential liabilities that could lead to drug failure in later stages. These predictions cover a wide range of endpoints, including intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity.

A specific, detailed in silico ADMET profile for this compound has not been published. While general ADMET prediction tools are available, a comprehensive study applying them to this particular compound is absent from the literature. Research on other novel thiophene-based compounds often includes ADMET profiling. For example, studies on thiophene-chalcone analogues and pyridine-thiophene chalcones have utilized servers like SwissADME to predict their pharmacokinetic properties and potential toxicity, finding favorable drug-like characteristics and an absence of AMES toxicity in some cases. elsevierpure.comroyalsocietypublishing.org These studies exemplify the standard practice, though the specific ADMET characteristics of this compound remain to be computationally investigated and reported.

Applications of 5 Methyl 2 Thiophenecarboxaldehyde and Its Derivatives in Advanced Chemical Research

Medicinal Chemistry and Biological Activity Studies

Derivatives of 5-Methyl-2-thiophenecarboxaldehyde have shown considerable promise in the field of medicinal chemistry. Their unique structural features allow for the development of novel compounds with a wide range of biological activities.

Development of Antimicrobial and Antioxidant Agents

The search for new antimicrobial and antioxidant agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens and the need for effective treatments for diseases associated with oxidative stress. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this context. nih.gov

Novel organotellurium(IV) complexes have been synthesized using a Schiff base derived from this compound. worldscientific.comresearchgate.net These complexes have been investigated for their pharmacological potential and have demonstrated effective antimicrobial and antioxidant properties in in-vitro studies. worldscientific.comresearchgate.netnih.gov The synthesis involves the condensation of this compound with various amines to form Schiff base ligands, which are then reacted with organotellurium(IV) precursors. worldscientific.comresearchgate.net

The resulting complexes have been characterized by various spectroscopic and analytical techniques, which have confirmed the coordination of the Schiff base to the tellurium center. worldscientific.comnih.govresearchgate.net The biological evaluation of these organotellurium(IV) complexes has revealed that they possess significant antimicrobial activity against various bacterial and fungal strains. Furthermore, these complexes have shown potent antioxidant activity, which is attributed to their ability to scavenge free radicals. worldscientific.comtandfonline.com Molecular docking studies have further supported the experimental findings, indicating strong binding interactions between the tellurium complexes and biological targets, suggesting their potential as effective antimicrobial and antioxidant agents. worldscientific.com

Table 1: Antimicrobial and Antioxidant Activity of Organotellurium(IV) Complexes

Compound/Complex Antimicrobial Activity Antioxidant Activity Reference
Organotellurium(IV) complexes with this compound Schiff base Effective against various bacterial and fungal strains Potent free radical scavenging activity worldscientific.comresearchgate.net
Thiophene-based Organotellurium(IV) complexes Significant in-vitro antimicrobial activity Notable antioxidant properties nih.govresearchgate.net

Anticancer Activity of Thiosemicarbazone Metal Complexes and Other Derivatives

Thiosemicarbazones, a class of compounds derived from the reaction of thiosemicarbazide (B42300) with aldehydes or ketones, have garnered significant attention for their potential as anticancer agents. researchgate.netnih.gov When complexed with metal ions, their biological activity is often enhanced. researchgate.netnih.gov Derivatives of this compound have been utilized in the synthesis of novel thiosemicarbazone ligands and their corresponding metal complexes, which have demonstrated promising anticancer properties. researchwithrutgers.com

Palladium(II) complexes of thiosemicarbazones derived from 2-acetyl-5-methylthiophene (B1664034) have been synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines, including Caco-2 (colon), HeLa (cervical), HepG-2 (hepatocellular), and MCF-7 (breast). researchwithrutgers.com One particular complex exhibited broad-spectrum growth inhibition against all tested cancer cell lines. researchwithrutgers.com

Furthermore, novel chalcone-thienopyrimidine derivatives have been synthesized and assessed for their in vitro antiproliferative activity against HepG-2 and MCF-7 cancer cell lines. nih.gov Several of these compounds displayed moderate to robust cytotoxicity, with some showing more potent anticancer activities against both cell lines than the standard drug 5-fluorouracil. nih.gov Similarly, newly synthesized thiophene-2,5-dicarbohydrazide (B7745189) derivatives were tested for their cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds exhibiting high activity compared to the standard drug imatinib. semanticscholar.org

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Derivative Class Cancer Cell Lines Tested Observed Effect Reference
Palladium(II) complexes of 2-acetyl-5-methylthiophene thiosemicarbazones Caco-2, HeLa, Hep-G2, MCF-7, PC-3 Broad-spectrum growth inhibition by one complex researchwithrutgers.com
Chalcone-thienopyrimidine derivatives HepG-2, MCF-7 Moderate to robust cytotoxicity, some more potent than 5-fluorouracil nih.gov
Thiophene-2,5-dicarbohydrazide derivatives MCF-7 High cytotoxic activity for some compounds compared to imatinib semanticscholar.org
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives HCT-116, HepG-2, MCF-7 Significant antiproliferative activity ekb.eg

The anticancer mechanism of thiosemicarbazones often involves the chelation of metal ions, which can disrupt various cellular processes. nih.gov Research into the specific biological targets of these compounds is ongoing. While direct studies on this compound-derived thiosemicarbazones targeting the listed enzymes are not extensively detailed in the provided context, the broader class of thiophene (B33073) derivatives has been investigated for its interaction with key biological pathways. For instance, certain 4,5,6,7-tetrahydrobenzo[b]thiophene-based derivatives have shown inhibitory activity against EGFR and HER2 tyrosine kinases. ekb.eg The anticancer effects of some derivatives are achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. nih.gov

Investigation of Antimalarial Potential of Derivatives

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. tandfonline.com In this pursuit, novel organotellurium(IV) complexes derived from a thiophene-based Schiff base of 3-methyl-2-thiophenecarboxaldehyde (B51414) have been synthesized and evaluated for their antimalarial activity. tandfonline.com

These complexes have demonstrated significant in vitro activity against P. falciparum. tandfonline.com Molecular docking studies have suggested that these complexes may exert their antimalarial effect by binding to and inhibiting crucial parasite enzymes. tandfonline.com The findings indicate that these thiophene-based organotellurium(IV) complexes are promising candidates for the development of new antimalarial therapies. tandfonline.com

Exploration as Intermediate for Anti-inflammatory Agent Development

The thiophene ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for more than one biological receptor. nih.govresearchgate.netdntb.gov.ua Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are well-known for their anti-inflammatory properties. nih.govresearchgate.netmdpi.com This has spurred research into other thiophene derivatives as candidates for new anti-inflammatory drugs, which are sought after to provide alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) that can have severe side effects. nih.govresearchgate.net

Research has highlighted that specific substitutions on the thiophene ring are crucial for biological activity. mdpi.com The presence of methyl groups, alongside other functionalities like carboxylic acids, esters, and amides, has been frequently identified as important for enhancing anti-inflammatory activity. nih.govmdpi.com These groups are believed to play a role in the recognition and binding of the molecule to biological targets like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. nih.govresearchgate.net

Therefore, this compound serves as a significant intermediate in this area of research. Its structure contains both the core thiophene ring and a methyl group, two features associated with anti-inflammatory potential. The aldehyde group provides a reactive site for chemists to synthesize a diverse library of more complex derivatives, such as thiazoles, thiadiazoles, and hydrazones, in the search for novel and effective anti-inflammatory agents. tubitak.gov.tr

Biochemical Studies and Metabolomic Context

This compound has been identified as a metabolite found in or produced by the yeast Saccharomyces cerevisiae. nih.govymdb.ca This yeast is a widely used model organism in biological studies and is crucial in various industrial processes, including baking and brewing. The Yeast Metabolome Database (YMDB) lists this compound as a known component of the yeast metabolome. ymdb.ca Its presence suggests it is part of the complex network of biochemical pathways within the yeast, although detailed studies on its specific biosynthetic pathway or physiological function in Saccharomyces cerevisiae are not extensively documented in the reviewed literature.

While the derivatization of this compound is a key strategy for creating biologically active molecules, literature detailing the direct interactions of the unmodified compound with biological macromolecules like proteins and nucleic acids is limited. The aldehyde group present in the molecule has the chemical potential to interact with nucleophilic residues in proteins, such as the amino groups in lysine (B10760008) side chains, but specific research confirming such interactions for this particular compound is not widely available.

DNA Binding Studies of Metal Complexes Derived from this compound

A significant area of research involves the synthesis of metal complexes from ligands derived from this compound and studying their interaction with DNA. In one such study, heterocyclic thiosemicarbazones were synthesized from this compound. These ligands were then used to form complexes with metal ions such as copper(II), palladium(II), and zinc(II).

The DNA binding properties of these metal complexes were investigated using calf-thymus DNA (CT-DNA). Techniques such as absorbance titration, fluorescence spectroscopy, and viscosity measurements were employed to understand the nature and strength of the interaction. The findings revealed that the copper(II) and palladium(II) complexes, in particular, exhibited strong DNA binding interactions. The binding constants (Kb), which indicate the affinity of the complex for DNA, were determined to be in the range of 1.83 × 10⁴ to 1.45 × 10⁵ M⁻¹. This suggests a significant interaction, which is a crucial characteristic for compounds being explored for potential anticancer applications, as DNA is a primary target for many chemotherapeutic drugs.

Table 1: DNA Binding Constants of Metal Complexes Derived from this compound

Metal Complex Type DNA Binding Constant (Kb) in M⁻¹
Copper(II) Complexes 1.83 × 10⁴ – 1.45 × 10⁵
Palladium(II) Complexes 1.83 × 10⁴ – 1.45 × 10⁵
Zinc(II) Complexes Lower binding interaction compared to Cu(II) and Pd(II)

Data sourced from studies on thiosemicarbazone metal complexes derived from this compound.

Materials Science and Engineering Applications

This compound has been identified as a candidate for the development of microscopic third-order non-linear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of applications in photonics and optoelectronics. These applications include optical switching, data storage, and frequency conversion.

The interest in this compound for NLO applications stems from its molecular structure. The thiophene ring acts as an electron-rich π-conjugated system, which is a common feature in organic NLO materials. The presence of the aldehyde group (an electron-withdrawing group) and the methyl group (an electron-donating group) at opposite ends of the conjugated system creates a "push-pull" electronic structure. This asymmetry enhances the molecular hyperpolarizability, which is a measure of the NLO response. Research in this area focuses on characterizing the NLO properties of the molecule and exploring its potential for integration into advanced optical devices.

Functional Materials in Organic Electronics and Optoelectronics

Thiophene-based materials are cornerstones in the development of organic electronics and optoelectronics due to their excellent charge transport properties and tunable electronic characteristics. acs.orgmdpi.comrsc.org The incorporation of the this compound moiety into polymeric and small-molecule structures allows for the synthesis of functional materials with tailored optoelectronic properties. taylorfrancis.comthieme-connect.com The aldehyde group serves as a reactive site for polymerization or for introducing specific functionalities that can influence the material's performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The quinoidal character of the thieno[3,4-b]thiophene (B1596311) unit, an isomer of the more common thieno[3,2-b]thiophene, provides a powerful tool for modulating the electronic structures of these materials. acs.org The synthesis of novel thiophene-based conjugated macrocycles has been a subject of interest for their potential in optoelectronic applications. rsc.org For instance, macrocycles composed of thiophene and benzothiadiazole units exhibit red-shifted absorption and emission, making them suitable for use in red-light-emitting OLEDs. rsc.org While direct applications of this compound in these specific macrocycles are not explicitly detailed, its role as a precursor for more complex thiophene derivatives is crucial for the advancement of this field.

Recent research has highlighted the potential of this compound in the development of advanced organic semiconductors, with some derivatives exhibiting electronic properties that surpass those of traditional thiophene compounds. pubcompare.ai The ability to synthesize both donor-acceptor and donor-π-acceptor type structures using thiophene-based building blocks is fundamental to designing materials for a range of optoelectronic devices. taylorfrancis.com

Adsorbents for Heavy Metal Cation Removal from Aqueous Solutions

The contamination of water sources with heavy metal ions is a significant environmental concern. Derivatives of this compound have emerged as effective adsorbents for the removal of these toxic pollutants. researchgate.net Schiff bases, formed by the condensation reaction of this compound with various amines, are particularly effective chelating agents for heavy metal ions. researchgate.netnih.gov

A notable example is the immobilization of a this compound-derived Schiff base onto a mesoporous silica (B1680970) support, such as SBA-15. researchgate.net This modification creates a highly effective adsorbent for the removal of heavy metal cations like chromium(III), zinc(II), and lead(II) from aqueous solutions. researchgate.net The porous structure of the SBA-15 provides a large surface area for adsorption, while the Schiff base acts as a selective binding site for the metal ions. researchgate.net The efficiency of these adsorbents is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. nih.gov

The table below summarizes the adsorption capacities of a this compound Schiff base-immobilized SBA-15 adsorbent for different heavy metal ions.

Table 1: Adsorption Capacities of a this compound-based Adsorbent

Metal Ion Adsorption Capacity (mg/g)
Cr(III) 37
Zn(II) 32
Pb(II) Not specified

Data sourced from a study on this compound Schiff base-immobilised -SBA-15. nih.gov

The development of such adsorbents highlights the potential of this compound derivatives in environmental remediation technologies. The ability to regenerate and reuse these adsorbents further enhances their practical applicability for water purification. researchgate.net

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity at a low cost. sumdu.edu.uanih.govunimi.it The performance of DSSCs is heavily reliant on the properties of the sensitizing dye, which is responsible for light absorption and electron injection into the semiconductor electrode. researchgate.net Thiophene-based dyes, including those derived from this compound, have shown great potential in this area due to their strong light-harvesting capabilities and tunable electrochemical properties. researchgate.netnih.govnih.gov

The table below presents the performance parameters of a DSSC utilizing a methylthiophene-based dye compared to other thiophene-based dyes.

Table 2: Performance of DSSCs with Thiophene-Based Dyes

Dye Voc (V) Jsc (mA cm-2) ff η (%)
Methylthiophene-based dye 0.72 15.76 0.73 8.27
DAHTDTT 0.697 14.4 0.73 7.3
Dye 1 (Dithienothiophene-based) 0.7 1.2 Not specified 0.3
Dye 2 (Terthiophene-based) Not specified Not specified Not specified 0.2

Performance data for various thiophene-based dyes in DSSCs. nih.govresearchgate.netnih.gov

These findings underscore the importance of molecular engineering in the design of efficient sensitizers for DSSCs, with this compound serving as a valuable synthon in the development of next-generation light-harvesting materials.

Adhesive Polymer Materials Research

The reactive aldehyde functionality of this compound makes it a promising candidate for the development of novel adhesive polymer materials. While specific research focusing solely on this compound for adhesives is limited, the broader class of thiophene-based aldehydes has been explored for creating functional and adhesive semiconducting polymers. acs.org

The aldehyde group can participate in various chemical reactions, such as cross-linking with appropriate reagents, to form robust polymer networks with strong adhesive properties. For example, polymers containing aldehyde groups can be cross-linked with diamines to form insoluble films. acs.org This cross-linking enhances the cohesive strength of the polymer, a critical factor for adhesive performance.

Furthermore, the incorporation of thiophene units into the polymer backbone can impart conductive properties to the adhesive, opening up possibilities for applications in electronic packaging and flexible electronics where both adhesion and conductivity are required. The strong surface adhesion of electropolymerized thiophene-based films on substrates like indium tin oxide (ITO) has been demonstrated, paving the way for their use as conductive electrodes that can interface with various materials. acs.org The principles demonstrated with other thiophene aldehydes can be logically extended to derivatives of this compound, suggesting a promising avenue for future research in adhesive materials.

Catalysis Research

Role of this compound Derivatives in Cross-Coupling Reactions (e.g., Heck Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.commdpi.com Thiophene derivatives can play a dual role in these reactions, acting either as substrates or as ligands for the metal catalyst. youtube.com The electronic properties of the thiophene ring can influence the reactivity of the substrate and the efficiency of the catalytic cycle.

While specific studies detailing the use of this compound derivatives as ligands in Heck coupling are not extensively documented, the general principles of ligand design in cross-coupling catalysis suggest their potential. The sulfur atom in the thiophene ring and the oxygen atom of the aldehyde group could potentially coordinate with the palladium center, influencing its catalytic activity and selectivity. The development of novel ligands is crucial for advancing palladium-catalyzed reactions, and thiophene-based structures are an active area of investigation. acs.org

In the context of the Heck reaction, thiophenes are often used as aryl or heteroaryl halides that couple with alkenes. mdpi.com The regioselectivity of the reaction, i.e., at which position of the thiophene ring the coupling occurs, is a key aspect. For 2-substituted thiophenes, the reaction typically occurs at the 5-position. However, the presence of substituents on the thiophene ring can direct the reaction to other positions. While the primary focus of the provided outline is on the role of derivatives in cross-coupling reactions, which often implies a role as a ligand or catalyst component, the reactivity of this compound as a substrate is also a relevant aspect of its chemistry in this context.

Conclusion and Future Research Directions

Current Achievements and Identified Gaps in Knowledge

Significant progress has been made in understanding the fundamental properties and synthesis of 5-methyl-2-thiophenecarboxaldehyde. Its application as a flavoring agent is well-established, and its role as a synthetic intermediate is recognized. nih.govfemaflavor.org However, there are gaps in the detailed mechanistic understanding of its biological activities. While preliminary studies indicate antimicrobial and anticancer potential, comprehensive in-vivo studies and elucidation of the precise mechanisms of action are often lacking. nih.govtargetmol.com

Prospects for Novel Derivatization and Advanced Mechanistic Studies

The presence of both a reactive aldehyde group and a modifiable thiophene (B33073) ring offers vast opportunities for novel derivatization. Future research should focus on synthesizing new libraries of compounds based on the this compound scaffold. Advanced mechanistic studies, employing techniques such as proteomics and metabolomics, could unravel the specific cellular targets and pathways through which its derivatives exert their biological effects.

Potential for Future Therapeutic and Material Science Advancements

The promising biological activities of this compound derivatives suggest their potential for development into new therapeutic agents, particularly in the areas of infectious diseases and oncology. nih.govtargetmol.com In material science, further exploration of its NLO properties and its incorporation into novel polymers could lead to advancements in optoelectronic devices and smart materials. targetmol.com The piezochromic behavior observed in a related compound, 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) (ROY), suggests that investigating the pressure-dependent properties of this compound derivatives could be a fruitful area of research. wikipedia.org

Continued Integration of Computational and Experimental Methodologies for Rational Design

The rational design of new derivatives with enhanced properties can be accelerated by the continued integration of computational and experimental approaches. Molecular docking studies, as have been performed for other thiophene derivatives, can predict binding affinities to biological targets, guiding synthetic efforts. nih.gov Similarly, computational modeling can aid in predicting the NLO and other material properties of new derivatives, enabling a more targeted approach to the development of advanced materials.

Q & A

Basic: How is 5-Methyl-2-thiophenecarboxaldehyde synthesized and characterized in laboratory settings?

Answer:
The compound is synthesized via condensation reactions, such as the Schiff base formation with 2,6-diaminopyridine in ethanol, yielding ligands for metal coordination complexes. Characterization involves elemental analysis, molar conductance, IR spectroscopy (to identify coordination sites like pyridyl nitrogen and thiophene sulfur), and NMR spectroscopy. Thermal stability is assessed using thermogravimetric analysis (TGA) with kinetic parameters derived from the Coats-Redfern equation .

Basic: What spectroscopic methods are employed to analyze the structural properties of this compound?

Answer:
Experimental FT-IR and UV-Vis spectroscopy are used to determine vibrational modes and electronic transitions. Computational methods (DFT/B3LYP/6-311++G(d,p)) assign vibrational frequencies via potential energy distribution (PED) analysis and predict UV-Vis absorption wavelengths using TD-DFT with polarizable continuum models (PCM) for solvent effects .

Advanced: How do computational methods like TD-DFT contribute to understanding the electronic properties of this compound?

Answer:
TD-DFT calculations reveal electronic transitions and nonlinear optical (NLO) behavior. For instance, excited-state calculations in ethanol solvent show absorption wavelengths linked to charge transfer. NLO parameters (β and γ hyperpolarizabilities) are computed as 4.54×10⁻³⁰ and 8.64×10⁻³⁰ esu, respectively, suggesting potential for optical material applications .

Advanced: What are the implications of this compound's nonlinear optical (NLO) properties for material science?

Answer:
The β and γ values exceed those of urea and p-nitroaniline (pNA), indicating strong second- and third-order NLO responses. This positions the compound as a candidate for photonic devices, optical switches, or frequency doublers. Polarization behavior in ethanol, analyzed via Lorentz-Lorenz theory, further supports its utility in solvent-tunable NLO systems .

Advanced: How does this compound interact with transition metals to form coordination complexes?

Answer:
It acts as a ligand, coordinating with Co(II) and Ni(II) through pyridyl nitrogen, azomethine nitrogen, and thiophene sulfur. Complexes like [CoL(H₂O)Cl₂]·H₂O exhibit octahedral geometry, confirmed by magnetic moment (3.87–4.12 BM) and electronic spectra. Adsorption studies show 68% Co²⁺ and 65% Ni²⁺ uptake in aqueous solutions, relevant for environmental remediation .

Data Contradiction: How can researchers reconcile conflicting reports on the genotoxicity and potential therapeutic applications of this compound?

Answer:
While in vitro micronucleus assays show equivocal genotoxicity at high doses (50–70 mg/mL with S9 metabolic activation), in vivo studies in rats (70–700 mg/kg/day) found no significant DNA damage via Comet assay. Therapeutic claims (e.g., anticancer activity) may depend on dose-specific effects or model systems, necessitating rigorous dose-response profiling .

Methodological: What experimental approaches assess the adsorption efficiency of this compound-derived ligands for metal ions?

Answer:
Batch adsorption experiments under varying pH, temperature, and ion concentration quantify metal uptake (e.g., Co²⁺ and Ni²⁺). Ligands achieve ~65–68% adsorption, analyzed via atomic absorption spectroscopy. Thermodynamic parameters (ΔG, ΔH) are derived to optimize conditions for environmental or catalytic applications .

Biological Activity: What models study the biological activity of this compound?

Answer:
In a placental exposure model, it was identified as a biomarker for cadmium toxicity via multivariate ROC analysis. Antimicrobial studies use molecular docking against Bacillus subtilis (PDB:1fj4) and Escherichia coli, showing binding affinity correlated with experimental inhibition zones .

Thermodynamic Analysis: How is TGA applied to study the thermal stability of its metal complexes?

Answer:
TGA profiles (30–800°C) reveal decomposition steps, with kinetic parameters (activation energy, pre-exponential factor) calculated using the Coats-Redfern equation. For example, Co(II) complexes lose water ligands at ~110°C, followed by organic moiety decomposition above 250°C, informing thermal stability for material design .

Advanced: What insights do molecular docking studies provide into antimicrobial mechanisms?

Answer:
Docking simulations (AutoDock/Vina) predict hydrogen bonding and hydrophobic interactions between Schiff base derivatives and bacterial enzyme active sites. For instance, binding energies of -8.2 kcal/mol for E. coli suggest competitive inhibition, aligning with experimental MIC values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.